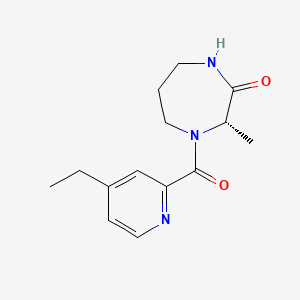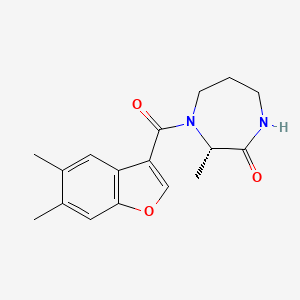
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one acts by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects. GABAergic neurotransmission is involved in the regulation of a variety of physiological and behavioral processes, including anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects. GABAergic neurotransmission is involved in the regulation of a variety of physiological and behavioral processes, including anxiety, sleep, and seizure activity. This compound has also been shown to reduce cocaine use and cravings in human subjects, potentially through its effects on the reward pathway in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has several advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. It also has a relatively long half-life, allowing for sustained effects in animal models. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one, including:
1. Further studies on the potential therapeutic applications of this compound in neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
2. Development of more potent and selective GABA transaminase inhibitors, potentially with improved solubility and pharmacokinetic properties.
3. Investigation of the potential for combination therapy with other drugs, including antiepileptic drugs and antidepressants.
4. Studies on the long-term safety and efficacy of this compound in human subjects, including potential side effects and drug interactions.
5. Investigation of the mechanisms underlying the effects of this compound on GABAergic neurotransmission and the reward pathway in the brain.
Conclusion
This compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It acts by inhibiting the enzyme GABA transaminase, leading to enhanced GABAergic neurotransmission and potential therapeutic effects. This compound has several advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor, but also has some limitations. There are several potential future directions for research on this compound, including further studies on its therapeutic applications and the development of more potent and selective GABA transaminase inhibitors.
Synthesemethoden
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 1-cyclohexylpyrazole-3-carboxylic acid with 3-methyl-1,4-diaminopentane in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a carbonylating agent such as phosgene or triphosgene to yield this compound.
Wissenschaftliche Forschungsanwendungen
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in the treatment of cocaine addiction, with this compound reducing cocaine use and cravings in human subjects.
Eigenschaften
IUPAC Name |
(3S)-4-(1-cyclohexylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-15(21)17-9-5-10-19(12)16(22)14-8-11-20(18-14)13-6-3-2-4-7-13/h8,11-13H,2-7,9-10H2,1H3,(H,17,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSDKNATIFYPNV-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)


![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)

![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352416.png)